molecular formula C13H17NO3 B556359 (S)-Ethyl 2-acetamido-3-phenylpropanoate CAS No. 2361-96-8

(S)-Ethyl 2-acetamido-3-phenylpropanoate

Cat. No. B556359
CAS RN: 2361-96-8
M. Wt: 235.28 g/mol
InChI Key: YIVZYFDBEPMPNL-LBPRGKRZSA-N
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Description

“(S)-Ethyl 2-acetamido-3-phenylpropanoate” is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as ethyl N-acetylphenylalaninate and ethyl 2-(acetylamino)-3-phenylpropanoate . The compound has a molecular weight of 235.28 g/mol .


Molecular Structure Analysis

The InChI string for “(S)-Ethyl 2-acetamido-3-phenylpropanoate” is InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15) . This provides a detailed description of the compound’s molecular structure. The compound also has a Canonical SMILES string, which is CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C .


Physical And Chemical Properties Analysis

“(S)-Ethyl 2-acetamido-3-phenylpropanoate” has a molecular weight of 235.28 g/mol . It has a computed XLogP3 value of 1.3, indicating its relative lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 235.12084340 g/mol . The topological polar surface area is 55.4 Ų .

Scientific Research Applications

  • Ultrasound in Enzymatic Resolution : A study by Ribeiro, Passaroto, and Brenelli (2001) explored the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes PCL, PLE, and CRL. They found that ultrasound bath significantly reduced the reaction time without altering the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

  • Asymmetric Organocatalyzed Annulation : Reitel et al. (2018) investigated asymmetric organocatalytic approaches for the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate. This led to the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate with moderate yield and low enantiomeric purity (Reitel et al., 2018).

  • Potential Anti-inflammatory and Antidyslipidemic Agent : Navarrete-Vázquez et al. (2011) synthesized and characterized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate), noting its potential as an analgesic and antidyslipidemic agent. They conducted single-crystal X-ray diffraction and in silico screening to determine its bioactivity (Navarrete-Vázquez et al., 2011).

  • Antimicrobial Agents Against MDR-TB and Other Microbes : Krátký et al. (2010) designed and synthesized halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates as potential antimicrobial agents. They evaluated these compounds against mycobacterial, bacterial, and fungal strains, finding significant activity against drug-sensitive and atypical mycobacterial strains (Krátký et al., 2010).

  • Potential Radiation Protective Agents : Bhat and McCarthy (1965) explored the reaction of 2-amino-1-chloro-1-phenylpropane with sodium thioacetate, leading to the formation of 2-acetamido-1-mercapto-1-phenylpropane, which has potential as a radiation protective agent (Bhat & McCarthy, 1965).

properties

IUPAC Name

ethyl (2S)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVZYFDBEPMPNL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877254
Record name N-acetyl-L-phenylalanine, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-acetamido-3-phenylpropanoate

CAS RN

2361-96-8
Record name Acetyl-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2361-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylphenylalanine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-L-phenylalanine, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00877254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-acetyl-3-phenyl-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BD Maxwell, V Ly, B Brock, R Dodge… - Journal of Labelled …, 2017 - Wiley Online Library
PEGylation is a proven approach to prolonging the duration of action and enhancing biophysical solubility and stability of peptides. 4‐Acetylphenylalanine is a novel amino acid with a …
A Lossouarn, K Renault, L Bailly, A Frisby… - Organic & …, 2020 - pubs.rsc.org
A brief literature survey reveals that metal-free ligation such as the maleimide-based cycloaddition with electron-rich (hetero)dienes is a widespread tool for the assembly of (bio)…
Number of citations: 4 pubs.rsc.org

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